Cas no 313469-83-9 (4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)

4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-ethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- 4-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide
- AKOS003284440
- 4-ethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
- SR-01000424762-1
- SR-01000424762
- Oprea1_732903
- 313469-83-9
- STK051747
- F0359-0130
- 4-ETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
- 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide
-
- Inchi: InChI=1S/C18H15N3O6S2/c1-2-27-14-7-3-12(4-8-14)17(22)20-18-19-11-16(28-18)29(25,26)15-9-5-13(6-10-15)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
- InChI Key: XNHMBUAQJCLCJZ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 433.04022755Da
- Monoisotopic Mass: 433.04022755Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 677
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 168Ų
4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0359-0130-1mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-15mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-100mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-25mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-10μmol |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-75mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-5μmol |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-2μmol |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-2mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0359-0130-10mg |
4-ethoxy-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide |
313469-83-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide Related Literature
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
Additional information on 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide
Recent Advances in the Study of 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide (CAS: 313469-83-9)
In recent years, the compound 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide (CAS: 313469-83-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole and nitrobenzenesulfonyl moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a potential kinase inhibitor. Recent research published in the Journal of Medicinal Chemistry highlights its ability to selectively target specific kinases involved in inflammatory pathways. The study employed a combination of molecular docking simulations and in vitro assays to demonstrate the compound's high binding affinity and inhibitory activity. These findings suggest that 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide could serve as a lead compound for the development of novel anti-inflammatory agents.
Another significant advancement has been made in the optimization of the synthetic route for this compound. A team of researchers from the University of Cambridge recently reported a more efficient and scalable synthesis method, which reduces the number of steps and improves overall yield. This development is crucial for facilitating large-scale production and further pharmacological evaluation. The study also provided detailed characterization data, including NMR and mass spectrometry results, confirming the purity and structural integrity of the synthesized compound.
In addition to its kinase inhibitory properties, recent preclinical studies have explored the compound's potential in oncology. A 2023 study published in Cancer Research demonstrated that 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide exhibits potent anti-proliferative effects against certain cancer cell lines, particularly those with overexpression of specific oncogenic kinases. The study utilized a combination of cell viability assays, flow cytometry, and Western blotting to elucidate the compound's mechanism of action, which appears to involve induction of apoptosis and cell cycle arrest.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Pharmacokinetic studies have indicated that the molecule has moderate bioavailability and requires further optimization to improve its metabolic stability. Ongoing research is focused on structural modifications to enhance its drug-like properties while maintaining its biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, the latest research on 4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide (CAS: 313469-83-9) underscores its potential as a versatile scaffold for drug development. Its dual role as a kinase inhibitor and anti-cancer agent, coupled with recent advancements in synthetic chemistry, positions it as a promising candidate for further investigation. Future studies should focus on addressing its pharmacokinetic limitations and exploring its therapeutic potential in vivo.
313469-83-9 (4-ethoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide) Related Products
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)




